molecular formula C25H26N2O4S B11348792 1-(benzylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11348792
M. Wt: 450.6 g/mol
InChI Key: MXMXBNIKANFGOO-UHFFFAOYSA-N
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Description

N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines phenoxyphenyl, phenylmethanesulfonyl, and piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(2-Phenoxyphenyl)methanesulphonamide and other derivatives of phenoxyphenyl and methanesulfonyl groups .

Uniqueness

N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N2O4S/c28-25(26-23-13-7-8-14-24(23)31-22-11-5-2-6-12-22)21-15-17-27(18-16-21)32(29,30)19-20-9-3-1-4-10-20/h1-14,21H,15-19H2,(H,26,28)

InChI Key

MXMXBNIKANFGOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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